REACTION_CXSMILES
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[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6]/[N:7]=[C:8](/[CH3:14])\[CH:9](OC)OC)=[CH:4][CH:3]=1.[OH-].[Na+]>>[Cl:1][C:2]1[CH:16]=[C:15]2[C:5](=[CH:4][CH:3]=1)[CH:6]=[N:7][C:8]([CH3:14])=[CH:9]2 |f:1.2|
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Name
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|
Quantity
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120 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C\N=C(/C(OC)OC)\C)C=C1
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Name
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polyphosphoric acid
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Quantity
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1000 g
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Type
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reactant
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Smiles
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|
Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting reaction mixture
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Type
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TEMPERATURE
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Details
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After cooling below 100° C. the reaction mixture
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Type
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CUSTOM
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Details
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did not rise above 35° C.
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Type
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ADDITION
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Details
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by adding additional ice
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Type
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EXTRACTION
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Details
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The reaction mixture was extracted with dichloromethane (3×1 L)
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic layers were dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated at reduced pressure
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Type
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CUSTOM
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Details
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to afford a black oil
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Type
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CUSTOM
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Details
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The crude product was purified
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Type
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DISTILLATION
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Details
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bulb-to-bulb distillation (105-110° C., 2 mbar)
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Name
|
|
Type
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product
|
Smiles
|
ClC=1C=C2C=C(N=CC2=CC1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |